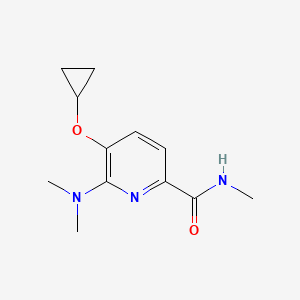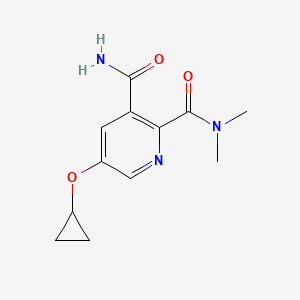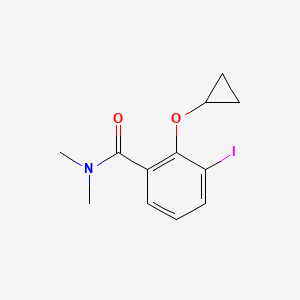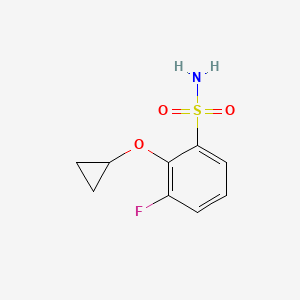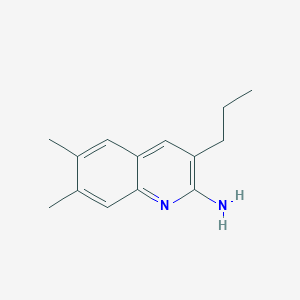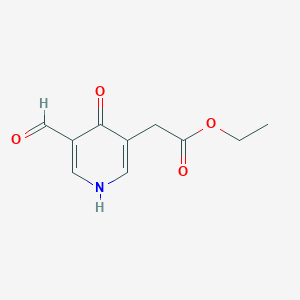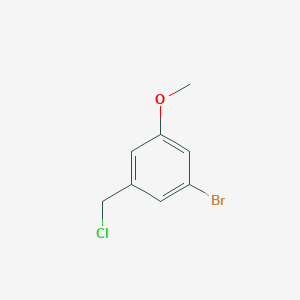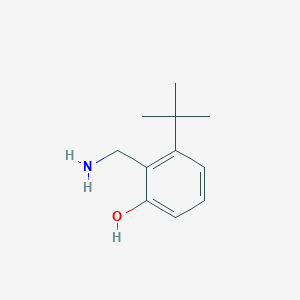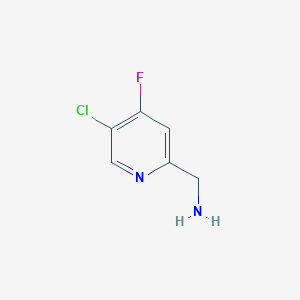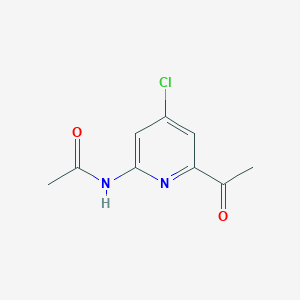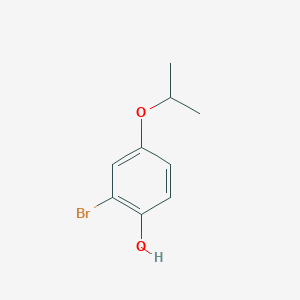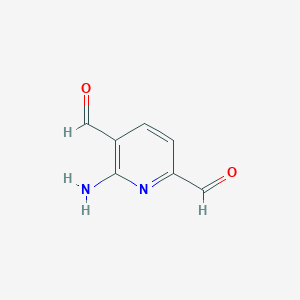
6-Aminopyridine-2,5-dicarbaldehyde
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-Aminopyridine-2,5-dicarbaldehyde is a heterocyclic organic compound with the molecular formula C7H6N2O2 It is a derivative of pyridine, featuring an amino group at the 6-position and aldehyde groups at the 2- and 5-positions
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-Aminopyridine-2,5-dicarbaldehyde typically involves multi-step reactions starting from commercially available pyridine derivatives. One common method involves the nitration of pyridine to form 2,5-dinitropyridine, followed by reduction to yield 2,5-diaminopyridine. Subsequent formylation of the amino groups results in the formation of this compound .
Industrial Production Methods
Industrial production methods for this compound are less commonly reported in the literature. scalable synthetic strategies often involve optimizing reaction conditions to improve yield and purity. Techniques such as solvent selection, temperature control, and purification methods are crucial for large-scale production .
化学反応の分析
Types of Reactions
6-Aminopyridine-2,5-dicarbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde groups can be oxidized to carboxylic acids.
Reduction: The aldehyde groups can be reduced to primary alcohols.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like acyl chlorides and sulfonyl chlorides can be used for substitution reactions involving the amino group.
Major Products Formed
Oxidation: 6-Aminopyridine-2,5-dicarboxylic acid.
Reduction: 6-Aminopyridine-2,5-dimethanol.
Substitution: Various substituted derivatives depending on the reagents used.
科学的研究の応用
6-Aminopyridine-2,5-dicarbaldehyde has several scientific research applications:
作用機序
The mechanism of action of 6-Aminopyridine-2,5-dicarbaldehyde and its derivatives often involves interactions with biological macromolecules. For example, derivatives of aminopyridines are known to inhibit voltage-gated potassium channels, leading to prolonged action potentials and enhanced neurotransmitter release. This mechanism is particularly relevant in the context of neurological research .
類似化合物との比較
Similar Compounds
2,6-Pyridinedicarboxaldehyde: Similar structure but lacks the amino group at the 6-position.
2,5-Dimethylpyrazine: Contains methyl groups instead of aldehyde groups.
4-Aminopyridine: Lacks the aldehyde groups and is primarily used in neurological research.
Uniqueness
Its ability to form Schiff bases and other derivatives makes it a versatile compound for synthetic and medicinal chemistry .
特性
分子式 |
C7H6N2O2 |
|---|---|
分子量 |
150.13 g/mol |
IUPAC名 |
6-aminopyridine-2,5-dicarbaldehyde |
InChI |
InChI=1S/C7H6N2O2/c8-7-5(3-10)1-2-6(4-11)9-7/h1-4H,(H2,8,9) |
InChIキー |
ZVWHZIMEZIKACN-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=NC(=C1C=O)N)C=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


